5-Bromo-1,6-dimethyl-1H-indazole
Overview
Description
5-Bromo-1,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, such as 5-Bromo-1,6-dimethyl-1H-indazole, have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are often targets in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to their target kinases, leading to the inhibition, regulation, or modulation of these enzymes . This interaction can result in changes in cell signaling pathways, potentially leading to the death of cancer cells or the inhibition of disease progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death . Similarly, the modulation of h-sgk can affect cell volume regulation . The downstream effects of these disruptions can include the death of cancer cells or the inhibition of disease progression .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity and water solubility also influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases . This can lead to disruptions in cell signaling pathways, potentially resulting in the death of cancer cells or the inhibition of disease progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can be influenced by the specific cellular environment in which it is acting, including the presence of other signaling molecules and the state of the target cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-1,6-dimethyl-1H-indazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Additionally, this compound has been found to bind to certain proteins, altering their conformation and function. These interactions can influence various cellular pathways, including those involved in signal transduction and gene expression .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to cell proliferation and apoptosis. By modulating the activity of key signaling molecules, this compound can either promote or inhibit cell growth, depending on the context .
Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes .
For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. By inhibiting these kinases, the compound can disrupt the signaling cascades that regulate cell growth and differentiation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time .
Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects .
Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, increasing the dosage can result in amplified effects, including potential toxicity. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,6-dimethyl-1H-indazole typically involves the bromination of 1,6-dimethyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,6-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1,6-dimethyl-1H-indazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1H-indazole: Lacks the methyl groups, which can affect its solubility and reactivity.
5-Bromo-2-methyl-1H-indazole: Similar structure but with the methyl group at a different position, leading to different reactivity and applications.
Uniqueness
5-Bromo-1,6-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. The combination of these substituents allows for selective modifications and the development of novel compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
5-bromo-1,6-dimethylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVORDVVHXRNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657247 | |
Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-81-5 | |
Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.